7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate
Overview
Description
7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate is a complex organic compound with a molecular weight of 374.23 g/mol. This compound is characterized by its intricate structure, which includes a bromine atom, an ethyl group, and a tert-butyl group attached to a dihydroimidazo[1,2-A]pyrazine core
Preparation Methods
The synthesis of 7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate typically involves multiple steps, starting with the formation of the dihydroimidazo[1,2-A]pyrazine core. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-A]pyrazine Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as amines and aldehydes.
Introduction of the Ethyl Group: : The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Bromination: : Bromination is performed to introduce the bromine atom at the 3-position of the core structure.
Tert-Butylation: : The tert-butyl group is introduced through a tert-butylation reaction using tert-butyl halides.
Carboxylation: : Finally, the carboxylate groups are introduced through a carboxylation reaction.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the compound with others.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents (e.g., bromine). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: : The compound may be used in biological studies to investigate its interactions with various biomolecules and its potential biological activity.
Industry: : The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate stands out due to its unique structural features and potential applications. Similar compounds may include other derivatives of imidazo[1,2-A]pyrazine, but the presence of the tert-butyl and ethyl groups, as well as the bromine atom, gives this compound distinct properties and reactivity.
List of Similar Compounds
Imidazo[1,2-A]pyrazine derivatives
Brominated imidazo[1,2-A]pyrazine derivatives
Ethylated imidazo[1,2-A]pyrazine derivatives
Tert-butylated imidazo[1,2-A]pyrazine derivatives
Properties
IUPAC Name |
7-O-tert-butyl 2-O-ethyl 3-bromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O4/c1-5-21-12(19)10-11(15)18-7-6-17(8-9(18)16-10)13(20)22-14(2,3)4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSOBEDMCSUCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2CCN(CC2=N1)C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653335 | |
Record name | 7-tert-Butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-75-9 | |
Record name | 7-tert-Butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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